

Introduction: The Strategic Importance of Chiral Saturated Heterocycles

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Compound of Interest

Compound Name: *Tetrahydro-2H-pyran-3-amine hydrochloride*

CAS No.: 675112-58-0

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In the landscape of modern drug discovery, the strategic incorporation of chiral, saturated heterocyclic scaffolds is a cornerstone of rational molecular design. These motifs, moving beyond the traditional flatlands of aromatic rings, offer access to a three-dimensional chemical space that is crucial for achieving high-affinity and selective interactions with complex biological targets. Among these valuable building blocks, **(S)-Tetrahydro-2H-pyran-3-amine hydrochloride** emerges as a synthon of significant interest. Its constrained cyclic ether framework, combined with a stereodefined primary amine, provides a unique combination of structural rigidity, hydrogen bonding capability, and a key vector for further chemical elaboration.

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides a comprehensive technical overview of **(S)-Tetrahydro-2H-pyran-3-amine hydrochloride**. We will delve into its core chemical and physical properties, provide detailed spectroscopic analysis, outline robust synthetic and resolution protocols with mechanistic insights, and explore its applications as a privileged scaffold in the development of novel therapeutics.

PART 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in synthesis and drug design. (S)-**Tetrahydro-2H-pyran-3-amine hydrochloride** is a colorless to pale yellow solid whose properties are summarized below.[1]



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The hydrochloride salt form significantly enhances the aqueous solubility of the parent amine through ion-dipole interactions, a critical attribute for biological assays and potential formulation development.[3] The negative LogP value indicates a moderate degree of hydrophilicity.[3]

Structural and Stereochemical Elucidation

The molecule's structure is defined by a six-membered tetrahydropyran (THP) ring with an amine group at the C3 position.[3] The stereogenic center at C3 is of the (S)-configuration, a feature that imparts distinct physicochemical and biological properties compared to its (R)-enantiomer.[3]

Crystallographic Analysis: Single-crystal X-ray diffraction studies provide definitive proof of the absolute configuration and reveal key intermolecular interactions in the solid state.[3]

- Crystal System: Monoclinic
- Space Group: P2₁

- Unit Cell Parameters: $a = 7.82 \text{ \AA}$, $b = 10.15 \text{ \AA}$, $c = 8.43 \text{ \AA}$, $\beta = 102.5^\circ$ [3]
- Key Interactions: The crystal lattice is stabilized by a network of hydrogen bonds. The ammonium group notably forms a bifurcated hydrogen bond with the chloride counter-ion ($\text{N}\cdots\text{Cl}$, 2.89 \AA) and the oxygen atom of an adjacent tetrahydropyran ring ($\text{O}\cdots\text{H-N}$, 3.12 \AA).[3] This network is fundamental to the compound's crystalline structure and thermodynamic stability.



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Caption: Workflow for chiral resolution.

Mechanistic Causality: The success of this resolution hinges on the three-dimensional arrangement of the atoms in the diastereomeric salts. The interaction between the (S)-amine and (R)-mandelic acid allows for more efficient crystal packing and stronger intermolecular forces (e.g., hydrogen bonding) compared to the (R,R) pair. This results in a lower free energy for the crystal lattice of the (S,R) salt, leading to its reduced solubility and preferential crystallization. [5]

PART 4: Applications in Drug Discovery and Medicinal Chemistry

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry. It is not merely a passive linker but an active contributor to a compound's pharmacological profile, often

improving metabolic stability, aqueous solubility, and providing a rigid framework for orienting pharmacophoric elements. [6][7]

Role as a Bioisostere and Scaffold

The THP moiety can serve as a bioisostere for other cyclic systems or acyclic linkers. The ring oxygen can act as a hydrogen bond acceptor, an interaction that is crucial in many ligand-receptor binding events. For example, in the design of HIV protease inhibitors, the cyclic ether oxygens of THP-like structures can form critical hydrogen bonds with aspartate residues in the enzyme's active site, significantly enhancing potency. [8]

Biological Activities

Derivatives of (S)-Tetrahydro-2H-pyran-3-amine have demonstrated a range of biological activities, making this scaffold a versatile starting point for library synthesis.

- **Enzyme Inhibition:** The compound has been investigated as a core for developing enzyme inhibitors that can modulate various biochemical pathways. [3]* **Anticancer Activity:** Preliminary studies indicate that derivatives may exhibit antiproliferative effects. The mechanism is thought to involve the inhibition of specific enzymes critical for cell proliferation or the induction of cell cycle arrest, particularly in the G0/G1 phase. [3]* **Monoamine Reuptake Inhibition:** More complex analogues, such as (3S,6S)-6-benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine, have been identified as potent triple monoamine reuptake inhibitors (TUIs), with potential applications as antidepressants. [9] The pyran ring is a key structural subunit in a vast number of natural products and bioactive molecules, contributing to activities ranging from antimicrobial and antioxidant to anti-inflammatory effects. [10]

PART 5: Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

- **Hazard Identification:** (S)-**Tetrahydro-2H-pyran-3-amine hydrochloride** is classified as a hazardous chemical. It is known to cause skin and eye irritation. [7]* **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated area or a laboratory fume hood. [11] Wear appropriate PPE, including chemical-resistant gloves, safety glasses or a face shield, and a lab coat. [11]* **Storage:** The compound should be stored in a tightly

closed container in a dry, cool, and well-ventilated place. [7]Some suppliers recommend storage at 2-8°C under an inert atmosphere (e.g., Argon) to ensure long-term stability. [2] [12]* Incompatibilities: Avoid contact with strong oxidizing agents. [7]

Conclusion

(S)-**Tetrahydro-2H-pyran-3-amine hydrochloride** is more than a simple chiral amine; it is a strategically valuable building block for modern medicinal chemistry. Its well-defined stereochemistry, favorable physicochemical properties, and the versatile reactivity of its primary amine group make it an ideal starting point for constructing complex molecules. The robust and scalable chiral resolution process ensures access to enantiomerically pure material, a critical requirement for developing selective therapeutics. As the demand for novel, three-dimensional chemical entities continues to grow in drug discovery, the utility and importance of scaffolds like (S)-**Tetrahydro-2H-pyran-3-amine hydrochloride** are set to expand, paving the way for the next generation of innovative medicines.

References

- ChemBK. (R)-**tetrahydro-2H-pyran-3-amine hydrochloride**. Available at: [\[Link\]](#)
- CP Lab Safety. (S)-**Tetrahydro-2H-pyran-3-amine hydrochloride**, min 97%, 100 mg. Available at: [\[Link\]](#)
- Ghosh, A. K., et al. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central. Available at: [\[Link\]](#)
- MySkinRecipes. (R)-**Tetrahydro-2H-pyran-3-amine hydrochloride**. Available at: [\[Link\]](#)
- Nanda, S., et al. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants. PubMed Central. Available at: [\[Link\]](#)
- NIST. 2H-Pyran-2-one, tetrahydro-. NIST WebBook. Available at: [\[Link\]](#)
- PubChem. Oxan-3-amine. National Institutes of Health. Available at: [\[Link\]](#)

- ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. Available at: [\[Link\]](#)
- The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Available at: [\[Link\]](#)
- Various Authors. Additional product and safety information available from supplier websites such as Sigma-Aldrich, BLD Pharm, and CymitQuimica.

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Sources

- [1. chembk.com \[chembk.com\]](https://chembk.com)
- [2. calpaclab.com \[calpaclab.com\]](https://calpaclab.com)
- [3. benchchem.com \[benchchem.com\]](https://benchchem.com)
- [4. \(S\)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1071829-81-6 \[m.chemicalbook.com\]](https://m.chemicalbook.com)
- [5. rsc.org \[rsc.org\]](https://rsc.org)
- [6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook \[chemicalbook.com\]](https://chemicalbook.com)
- [7. nbinno.com \[nbinno.com\]](https://nbinno.com)
- [8. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [9. Structural Exploration of \(3S,6S\)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [10. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [11. 675112-58-0|Tetrahydro-2H-pyran-3-amine hydrochloride|BLD Pharm \[bldpharm.com\]](https://bldpharm.com)
- [12. What is Tetrahydropyran?_Chemicalbook \[chemicalbook.com\]](https://chemicalbook.com)

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